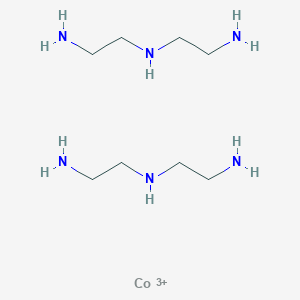
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) is a coordination compound where cobalt is bonded to triethylene tetramine, a tetradentate ligand
Vorbereitungsmethoden
The synthesis of cobalt triethylene tetramine complex typically involves the reaction of cobalt salts with triethylene tetramine under controlled conditions. One common method involves dissolving cobalt(III) chloride in hot distilled water and then adding triethylene tetramine. The reaction mixture is heated and stirred, leading to the formation of the desired complex. The product is then isolated through crystallization and characterized using various spectroscopic techniques .
Analyse Chemischer Reaktionen
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) undergoes various chemical reactions, including:
Oxidation and Reduction: The complex can participate in redox reactions, where cobalt can change its oxidation state.
Substitution Reactions: Ligands in the complex can be substituted with other ligands under specific conditions.
Coordination Reactions: The complex can form additional coordination bonds with other molecules or ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of cobalt triethylene tetramine complex involves its ability to bind to specific molecular targets. In biological systems, the complex can interact with DNA, leading to the inhibition of cell proliferation. The complex can also chelate metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) can be compared with other cobalt complexes, such as cobalt ethylenediamine and cobalt bipyridine complexes. While all these complexes have cobalt as the central metal, the ligands differ, leading to variations in their chemical properties and applications. N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) is unique due to its tetradentate ligand, which provides a stable coordination environment and enhances its biological activity .
Similar compounds include:
- Cobalt ethylenediamine complex
- Cobalt bipyridine complex
- Cobalt phenanthroline complex
These compounds share some similarities but also have distinct properties that make them suitable for different applications .
Eigenschaften
CAS-Nummer |
18703-28-1 |
|---|---|
Molekularformel |
C8H26CoN6+3 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) |
InChI |
InChI=1S/2C4H13N3.Co/c2*5-1-3-7-4-2-6;/h2*7H,1-6H2;/q;;+3 |
InChI-Schlüssel |
CKMDZNMWKBOQHS-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Kanonische SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Key on ui other cas no. |
18703-28-1 |
Synonyme |
Co(trien) complex cobalt triethylene tetramine complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















